

# A Technical Guide to the Spectroscopic Data of 29-Hydroxyfriedelan-3-one

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Compound of Interest		
Compound Name:	29-Hydroxyfriedelan-3-one	
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#### Introduction

**29-Hydroxyfriedelan-3-one**, also known as 29-hydroxyfriedelin, is a pentacyclic triterpenoid belonging to the friedelane class.[1] This natural product has been isolated from various plant species, including Tripterygium hypoglaucum, Salacia chinensis, and Salacia grandifolia.[1] As a member of the triterpenoid family, it represents a class of compounds with a wide range of reported biological activities, making its accurate identification crucial for phytochemical and pharmacological research. This guide provides a consolidated overview of the spectroscopic data for **29-Hydroxyfriedelan-3-one**, detailed experimental protocols for its isolation and analysis, and a logical workflow for its characterization.

### **Spectroscopic Data**

The structural elucidation of **29-Hydroxyfriedelan-3-one** is accomplished through a combination of spectroscopic techniques. The data presented below are essential for its unambiguous identification. The compound has a molecular formula of  $C_{30}H_{50}O_2$  and a molecular weight of approximately 442.7 g/mol .[1]

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of **29-Hydroxyfriedelan-3-one**. The <sup>13</sup>C NMR data, based on the work of Mahato & Kundu (1994), are provided below.[2]



Table 1: 13C NMR Spectroscopic Data for 29-Hydroxyfriedelan-3-one (CDCl3)

Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ) ppm
1	22.3	16	36.1
2	41.5	17	30.0
3	213.2 (C=O)	18	42.8
4	58.2	19	35.3
5	42.1	20	29.7
6	41.3	21	32.8
7	18.2	22	39.2
8	53.1	23	6.8
9	37.4	24	14.7
10	59.5	25	17.9
11	35.0	26	18.6
12	30.5	27	20.2
13	39.7	28	32.1
14	38.3	29	72.8 (CH <sub>2</sub> OH)
15	32.4	30	35.6

Source: Data compiled from SpectraBase, citing S.B. Mahato & A.P. Kundu, Phytochemistry, 37, 1517 (1994).[2]

Detailed <sup>1</sup>H NMR assignments have also been published and are crucial for confirming proton environments and connectivities through 2D NMR experiments like COSY and HMBC.[3] Key <sup>1</sup>H NMR signals include a series of overlapping multiplets for the methine and methylene protons of the fused ring system and distinct singlets for the eight methyl groups. The



hydroxymethylene protons at C-29 typically appear as a characteristic AB quartet or two doublets.

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

Table 2: Mass Spectrometry Data for 29-Hydroxyfriedelan-3-one

Property	Value
Molecular Formula	C30H50O2
Molecular Weight	442.7 g/mol
Exact Mass	442.381081 Da
Primary Ionization Mode	ESI-MS ([M+H]+, [M+Na]+)
Key Fragmentation Pattern	Friedelane-type triterpenes show characteristic fragmentation arising from cleavages of the C-ring, which can help in identifying the core skeleton.

Source: PubChem CID 14108943.[1]

IR spectroscopy is used to identify the key functional groups present in the molecule. For **29-Hydroxyfriedelan-3-one**, the spectrum is characterized by the presence of a hydroxyl group and a ketone.

Table 3: Key IR Absorption Bands for 29-Hydroxyfriedelan-3-one



Functional Group	Absorption Range (cm <sup>-1</sup> )	Description
Hydroxyl (O-H)	~3500 (broad)	O-H stretching vibration of the alcohol
C-H Aliphatic	~2850-2960	C-H stretching of alkane groups
Ketone (C=O)	~1715	C=O stretching of a six- membered ring ketone

Note: The exact positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull). The IR data for the closely related 30-hydroxyfriedelan-3-one shows characteristic bands at 3533 cm<sup>-1</sup> (OH) and 1715 cm<sup>-1</sup> (C=O).[4]

## **Experimental Protocols**

The isolation and spectroscopic analysis of **29-Hydroxyfriedelan-3-one** follow a standard procedure for natural product chemistry.

A typical protocol for isolating **29-Hydroxyfriedelan-3-one** from plant material is as follows:

- Plant Material Collection and Preparation: The relevant plant part (e.g., leaves, bark) is collected, air-dried, and ground into a fine powder to maximize the surface area for extraction.
- Solvent Extraction: The powdered plant material is exhaustively extracted with a non-polar solvent, such as hexane, using a Soxhlet apparatus or maceration at room temperature. This step selectively extracts triterpenoids and other lipophilic compounds.
- Concentration: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
- Chromatographic Fractionation: The crude extract is subjected to column chromatography (CC) over silica gel (e.g., 70-230 mesh). The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane/ethyl acetate 9:1 v/v).

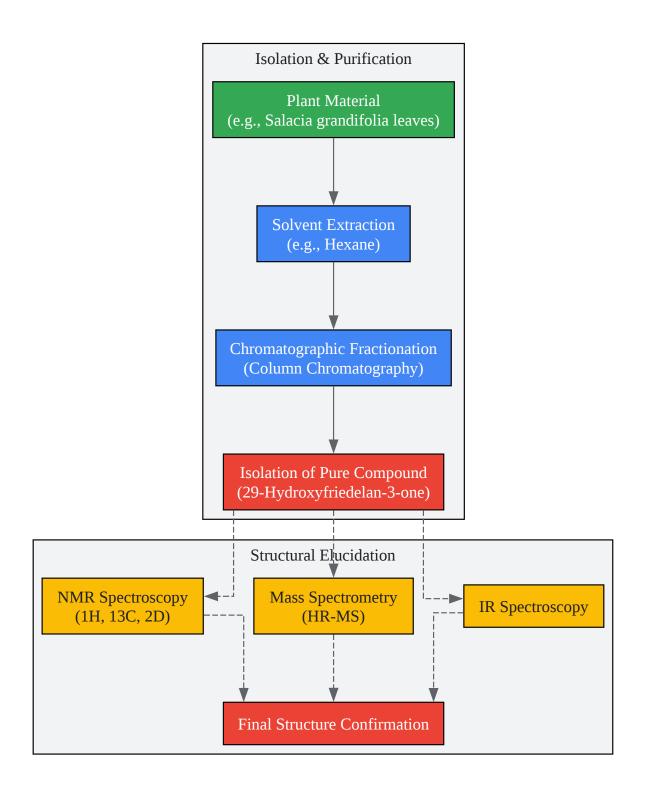


- Purification: Fractions containing the target compound, as monitored by Thin Layer Chromatography (TLC), are combined and may require further purification by repeated column chromatography or preparative TLC to yield pure 29-Hydroxyfriedelan-3-one.
- NMR Spectroscopy: <sup>1</sup>H, <sup>13</sup>C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-QTOF or Orbitrap mass spectrometer to confirm the molecular formula. The analysis provides the exact mass of the molecular ion.[5]
- IR Spectroscopy: The IR spectrum is recorded using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.

#### **Workflow Visualization**

The following diagram illustrates the general workflow from the collection of plant material to the final structural elucidation of a natural product like **29-Hydroxyfriedelan-3-one**.





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Caption: General workflow for the isolation and spectroscopic identification of **29-Hydroxyfriedelan-3-one**.

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